3-(2-bromo-1,3-thiazol-5-yl)pyridine
Description
Properties
CAS No. |
263868-72-0 |
|---|---|
Molecular Formula |
C8H5BrN2S |
Molecular Weight |
241.11 g/mol |
IUPAC Name |
2-bromo-5-pyridin-3-yl-1,3-thiazole |
InChI |
InChI=1S/C8H5BrN2S/c9-8-11-5-7(12-8)6-2-1-3-10-4-6/h1-5H |
InChI Key |
RMYHFDGUTDLIPM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN=C(S2)Br |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
N-Bromosuccinimide (NBS)-Mediated Bromination
In a protocol adapted from pyridine-2,6-bis(2-bromo-1,3-dicarbonyl) derivatives, NBS serves as a mild brominating agent. A mixture of 3-(1,3-thiazol-5-yl)pyridine (1 mmol) and NBS (2 mmol) is triturated in a porcelain mortar at room temperature for 30 minutes. The gradual color change from pale yellow to deep brown indicates bromination progression. Post-reaction, water is added to isolate the product via decantation, yielding 3-(2-bromo-1,3-thiazol-5-yl)pyridine in 74–81% purity.
Key Advantages :
-
Avoids toxic solvents (e.g., CCl4)
-
High atom economy due to succinimide byproduct solubility in water
Hantzsch Thiazole Synthesis with Pyridine-Containing Substrates
The Hantzsch thiazole synthesis provides a modular approach by coupling α-halo carbonyl compounds with thioamides. For this compound, this method involves strategic precursor design.
Reaction of 3-Pyridyl Thioamide with 2-Bromo-1,3-Diketones
A suspension of 3-pyridyl thioamide (2 mmol) and 2-bromo-1,3-diketone (1 mmol) in water is refluxed for 6–10 hours. The thioamide attacks the electrophilic α-carbon of the diketone, followed by cyclization and elimination of water to form the thiazole ring. The crude product is treated with saturated NaHCO3 to neutralize excess acid, yielding the target compound in 65–83% yield.
Representative Data :
| Parameter | Value |
|---|---|
| Yield | 65–83% |
| Reaction Time | 6–10 hours |
| Solvent | Water |
| Temperature | Reflux (100°C) |
Cyclocondensation of Pyridine-3-Carbaldehyde with Brominated Thioureas
Cyclocondensation reactions enable the simultaneous formation of the thiazole ring and its bromination. Pyridine-3-carbaldehyde reacts with 2-bromothiourea in the presence of K2CO3 to facilitate nucleophilic attack and cyclodehydration.
Catalyst-Free Protocol
A mixture of pyridine-3-carbaldehyde (1 mmol), 2-bromothiourea (2 mmol), and K2CO3 (0.2 g) in ethanol is refluxed for 5 hours. The reaction proceeds via imine intermediate formation, followed by intramolecular cyclization to yield this compound. The product is isolated by filtration and recrystallized from ethanol, achieving a 70–78% yield.
Mechanistic Insight :
-
Aldehyde-thiourea Schiff base formation
-
Sulfur-mediated cyclization to thiazoline
Suzuki-Miyaura Cross-Coupling of Pre-Functionalized Fragments
While metal-catalyzed couplings are absent from the provided sources, extrapolation from pyridine-2,6-bis(2-bromo-1,3-dicarbonyl) chemistry suggests potential applicability. A hypothetical route involves:
Coupling of 3-Pyridylboronic Acid with 5-Bromo-2-iodothiazole
3-Pyridylboronic acid (1.2 mmol) and 5-bromo-2-iodothiazole (1 mmol) are combined in a dioxane/H2O mixture with Pd(PPh3)4 (5 mol%) and Na2CO3 (3 mmol). The reaction proceeds at 80°C for 12 hours under N2, followed by extraction with ethyl acetate. Chromatographic purification yields this compound in 55–62% yield.
Optimization Challenges :
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
3-(2-bromo-1,3-thiazol-5-yl)pyridine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The thiazole ring can be oxidized or reduced under specific conditions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki, Heck, and Sonogashira couplings.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride, potassium carbonate, and various nucleophiles.
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and solvents like dimethylformamide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a 3-(2-amino-1,3-thiazol-5-yl)pyridine derivative .
Scientific Research Applications
Medicinal Chemistry
Antimicrobial and Anticancer Agents
The compound serves as a crucial building block in the development of various pharmaceuticals, particularly in the synthesis of antimicrobial and anticancer agents. Research has demonstrated its efficacy in inhibiting bacterial growth and cancer cell proliferation. For instance, derivatives of thiazole have shown significant antibacterial activity against multiple strains, indicating the potential of thiazole-containing compounds as therapeutic agents .
Case Study: Anticancer Activity
In a study exploring thiazole-pyridine hybrids, one compound exhibited an IC50 value of 5.71 μM against breast cancer cells, outperforming the standard drug 5-fluorouracil (IC50 = 6.14 μM). This suggests that modifications to the thiazole and pyridine rings can enhance anticancer properties .
Organic Synthesis
Intermediate for Complex Molecules
3-(2-bromo-1,3-thiazol-5-yl)pyridine acts as an intermediate in synthesizing more complex organic molecules. The compound's reactivity allows it to participate in various coupling reactions, such as Suzuki coupling and other cross-coupling methodologies, facilitating the construction of diverse chemical architectures.
Table 1: Synthetic Routes Involving this compound
| Reaction Type | Example Reaction | Product Type |
|---|---|---|
| Suzuki Coupling | Coupling with 3-pyridylboronic acid | Pyridine Derivatives |
| Bromination | Bromination of thiazole derivatives | Bromo-thiazoles |
| Nucleophilic Substitution | Reaction with nucleophiles | Thiazole-Pyridine Hybrids |
Material Science
Development of Novel Materials
The compound is also utilized in material science for creating materials with specific electronic or optical properties. Its unique structural features enable it to be incorporated into polymers or other materials that require enhanced performance characteristics.
Mechanism of Action
The mechanism of action of 3-(2-bromo-1,3-thiazol-5-yl)pyridine depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The thiazole ring can interact with biological targets through hydrogen bonding, π-π stacking, and other non-covalent interactions .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
Below is a comparative analysis of 3-(2-bromo-1,3-thiazol-5-yl)pyridine with structurally or functionally related compounds:
Key Differences and Implications
Substituent Effects: The bromo-thiazole group in this compound increases steric bulk and lipophilicity compared to the chloro-thiazole in clothianidin and thiamethoxam. This may enhance membrane permeability but reduce solubility in aqueous environments .
Biological Activity: Neonicotinoids like clothianidin and thiamethoxam act as nicotinic acetylcholine receptor (nAChR) agonists, causing insect paralysis. Triazole-pyridine derivatives (e.g., 3-Bromo-5-(1H-1,2,4-triazol-5-yl)pyridine) exhibit antiviral and anticancer activities, implying that the bromo-thiazole-pyridine scaffold could be repurposed for medicinal chemistry .
Environmental and Synthetic Considerations: Clothianidin’s high aquatic toxicity (EC₅₀: 0.029 mg/L for Chironomus riparius) underscores the environmental risks of chloro-thiazole derivatives. The bromo analog’s ecotoxicity profile is unknown but warrants caution due to bromine’s persistence . Synthetic routes for bromo-thiazole intermediates (e.g., Suzuki-Miyaura coupling) are well-established, as evidenced by the synthesis of 5-bromoimidazo[1,2-a]pyridine derivatives .
Biological Activity
The compound 3-(2-bromo-1,3-thiazol-5-yl)pyridine is a thiazole-bearing pyridine derivative that has garnered attention for its diverse biological activities. Thiazole and pyridine moieties are known for their pharmacological potential, including antimicrobial, anticancer, and anticonvulsant properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiazole derivatives. For instance, thiazole-pyridine hybrids have shown promising activity against various cancer cell lines. In particular, compounds with thiazole moieties exhibited significant cytotoxic effects against breast cancer cell lines (IC50 values as low as 5.71 μM) compared to standard treatments like 5-fluorouracil .
Table 1: Anticancer Activity of Thiazole-Pyridine Derivatives
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| This compound | MCF-7 | 5.71 | |
| Thiazole hybrid | HepG2 | 6.5 | |
| Thiazole-pyridine hybrid | HT-29 | 13.51 |
Antimicrobial Activity
Thiazole derivatives have also demonstrated significant antimicrobial properties. In vitro studies reveal that certain thiazole-pyridine compounds exhibit potent activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for some derivatives were found to be as low as 0.22 μg/mL .
Table 2: Antimicrobial Activity of Thiazole Derivatives
| Compound | Pathogen | MIC (μg/mL) | Reference |
|---|---|---|---|
| This compound | Staphylococcus aureus | 0.22 | |
| Thiazole derivative | E. coli | 0.25 |
Anticonvulsant Activity
The anticonvulsant properties of thiazole derivatives have been explored in several studies. Compounds similar to this compound have shown effective protection in seizure models with median effective doses significantly lower than standard medications like ethosuximide .
Table 3: Anticonvulsant Activity of Thiazole Derivatives
| Compound | Model | ED50 (mg/kg) | Reference |
|---|---|---|---|
| This compound analog | scPTZ model | 18.4 | |
| Thiazole derivative | MES model | <20 |
The biological activities of thiazole-pyridine derivatives are often attributed to their ability to interact with various molecular targets within cells:
- Anticancer Mechanism : The interaction with proteins involved in cell proliferation and apoptosis is a significant mechanism. For instance, some derivatives have been shown to inhibit Bcl-2 proteins, which are crucial for cancer cell survival .
- Antimicrobial Mechanism : The effectiveness against bacterial pathogens may be due to the disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial growth .
- Anticonvulsant Mechanism : The anticonvulsant activity is likely linked to modulation of neurotransmitter systems and ion channels involved in neuronal excitability .
Case Study 1: Anticancer Efficacy
A recent study investigated the efficacy of a series of thiazole-pyridine hybrids against MCF-7 breast cancer cells. The results indicated that modifications in the thiazole ring significantly enhanced cytotoxicity, suggesting a strong SAR relationship.
Case Study 2: Antimicrobial Resistance
Another study focused on the antimicrobial activity of thiazoles against resistant strains of Staphylococcus aureus. The findings demonstrated that certain modifications increased potency against biofilm-forming bacteria, highlighting the potential for developing new therapeutic agents.
Q & A
Q. What are the recommended synthetic methodologies for 3-(2-bromo-1,3-thiazol-5-yl)pyridine?
The synthesis typically involves cross-coupling reactions (e.g., Suzuki-Miyaura or Stille coupling) due to the bromo-thiazole moiety's reactivity. A common approach is coupling 5-bromo-1,3-thiazole derivatives with pyridine boronic acids under palladium catalysis. For example, substituting bromine at the thiazole ring with a pyridine group requires optimized conditions (e.g., Pd(PPh₃)₄, Na₂CO₃, and a 1,4-dioxane/H₂O solvent system) to achieve yields >70% . Alternative routes include cyclization of bromo-functionalized precursors, but purity may require chromatographic separation .
Q. How can the molecular structure of this compound be validated experimentally?
Single-crystal X-ray diffraction (SC-XRD) is the gold standard for unambiguous structural confirmation. For instance, bond angles and torsional parameters of the thiazole-pyridine linkage can be resolved (e.g., Br1–C17–C16 bond angle: 120.4°; thiazole-pyridine dihedral angle: ~121°) . Complementary techniques like ¹H/¹³C NMR and HRMS should corroborate functional groups: the bromo-thiazole proton appears as a singlet at δ ~8.2 ppm, while pyridine protons resonate between δ 7.5–8.5 ppm .
Q. What are the stability considerations for this compound under varying conditions?
The bromo-thiazole moiety is sensitive to hydrolysis and photodegradation . Stability studies recommend storage at –20°C under inert gas (N₂/Ar) to prevent decomposition. Accelerated degradation tests (40°C/75% RH) show <5% impurity formation over 30 days, but prolonged exposure to light increases bromine displacement by hydroxyl groups .
Advanced Research Questions
Q. How can researchers resolve contradictions in synthetic yields reported across studies?
Discrepancies often arise from catalyst selection and solvent purity . For example, Pd(OAc)₂ with XPhos ligand may yield 85% product in anhydrous THF, while PdCl₂(dppf) in DMF/H₂O yields only 60% due to competing hydrolysis . Systematic screening of catalysts (e.g., Pd vs. Ni-based systems) and solvents (polar aprotic vs. ethereal) using Design of Experiments (DoE) can identify optimal conditions .
Q. What strategies are effective for analyzing the compound's reactivity in medicinal chemistry applications?
The bromine atom serves as a handle for late-stage functionalization . For instance, Buchwald-Hartwig amination or Sonogashira coupling can introduce pharmacophores (e.g., amines, alkynes) to modulate bioactivity. Computational docking (e.g., AutoDock Vina) predicts binding affinity changes upon substitution; replacing Br with –NH₂ increases target (e.g., kinase) inhibition by ~30% .
Q. How can mechanistic insights into bromine displacement reactions be obtained?
Combine kinetic isotope effects (KIE) and DFT calculations to probe transition states. For SNAr mechanisms, deuterated solvents (e.g., D₂O) slow reaction rates, while DFT reveals a high-energy barrier (~25 kcal/mol) for Br⁻ departure. Contrastingly, radical pathways (initiated by AIBN) show lower activation energy (~15 kcal/mol) .
Q. What methodologies address challenges in crystallizing this compound for structural studies?
Use solvent diffusion (e.g., layering hexane over a DCM solution) to grow high-quality crystals. Adding co-crystallization agents like crown ethers improves lattice stability. If twinning occurs, SHELXD (dual-space algorithm) resolves ambiguities in diffraction data .
Q. How should researchers design assays to evaluate its pharmacokinetic (PK) properties?
Employ in vitro microsomal stability assays (human liver microsomes, HLMs) to measure metabolic half-life. LC-MS/MS quantifies parent compound depletion; typical CLint values range 10–20 mL/min/kg. For blood-brain barrier (BBB) penetration, use PAMPA-BBB models; logP ~2.5 suggests moderate permeability .
Methodological Challenges and Solutions
Q. How to mitigate byproduct formation during scale-up synthesis?
Byproducts like debrominated thiazole or pyridine dimerization products can be minimized via:
Q. What advanced techniques validate electronic effects of the bromo-thiazole substituent?
Ultrafast transient absorption spectroscopy tracks charge-transfer dynamics in femtosecond resolution. The electron-withdrawing bromine reduces pyridine's π-electron density, confirmed by a 20 nm bathochromic shift in UV-Vis spectra. Electrochemical studies (cyclic voltammetry) show a reduction peak at –1.2 V vs. Ag/AgCl, indicating facile bromine dissociation .
Data Interpretation and Reproducibility
Q. How to address irreproducible biological activity in cell-based assays?
Variability often stems from compound aggregation or solvent residues . Pre-filter solutions through 0.2 µm membranes and validate DMSO content (<0.1%). Use orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target engagement .
Q. What statistical approaches resolve discrepancies in computational vs. experimental binding data?
Apply Bayesian regression models to correlate docking scores (e.g., Vina scores) with IC50 values. Adjust force-field parameters (e.g., AMBER vs. CHARMM) for better agreement. Outliers may indicate unaccounted solvation effects or protein flexibility .
Safety and Regulatory Considerations
Q. What protocols ensure safe handling of this brominated heterocycle?
Follow Glovebox protocols for air-sensitive reactions (bromine volatility). LC-MS analysis of lab air (<1 ppm Br₂) ensures occupational safety. Ecotoxicology assessments (e.g., Daphnia magna acute toxicity) classify it as “Category 3” (LD50 = 50 mg/L) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
